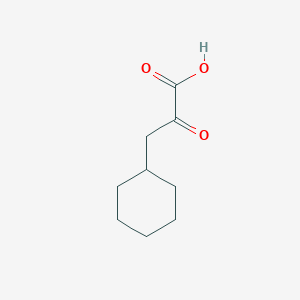

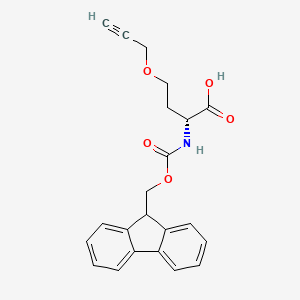

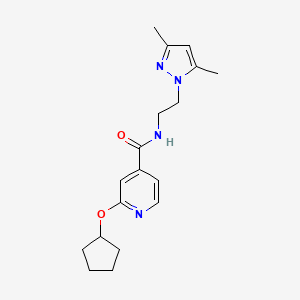

5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol” is a compound that contains a benzimidazole nucleus. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . This compound is structurally similar to “(5-Amino-1H-benzimidazol-2-yl)methanol dihydrochloride” which is provided by Sigma-Aldrich .

科学的研究の応用

Synthesis and Biological Properties : 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol and its derivatives are involved in the synthesis of various bioactive molecules, exhibiting a wide range of biological activities, including antibacterial, antiviral, anticancer, antifungal, and antihypertensive properties. The synthesis techniques often involve novel methodologies and provide a platform for developing potent compounds with diverse medicinal applications (Dr.Ajay M Chaturvedi, D. Mandloi, & V. Vijayvargiya, 2016) (S. I. El-Naem, A. El‐Nzhawy, H. El-Diwani, & A. O. Abdel Hamid, 2003) (S. I. El-Naem, A. El‐Nzhawy, H. El-Diwani, & A. A. Hamid, 2003).

Catalytic and Chemical Reactions : This compound and its analogs play a crucial role in various chemical reactions, including Curtis reactions and transfer hydrogenation of ketones. These reactions are significant in the field of organic synthesis, leading to the creation of complex molecules with potential applications in medicinal chemistry and material science (Emmanuel Blas Patricio-Rangel et al., 2019) (Kai Duan et al., 2012).

Antimicrobial and Antiparasitic Activity : Derivatives of this compound have shown significant antimicrobial and antiparasitic activities, providing valuable insights for the development of new therapeutic agents. These compounds have been evaluated against various bacterial and fungal strains, showing promising results in inhibiting the growth of these pathogens (Vikas Padalkar et al., 2016) (E. Hernández-Núñez et al., 2017).

Inhibition of DNA Topoisomerase : Certain benzimidazole derivatives have been found to inhibit mammalian type I DNA topoisomerase, an enzyme involved in DNA replication and transcription. This property makes them potential candidates for developing novel therapeutic agents for cancer and other diseases where DNA replication needs to be controlled or modified (A. S. Alpan, H. Gunes, & Z. Topçu, 2007).

Agricultural Applications : Derivatives of this compound have been used in agriculture, particularly in the development of carrier systems like solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides. These carrier systems offer advantages like improved release profiles, reduced environmental toxicity, and better efficacy in the prevention and control of fungal diseases in plants (E. Campos et al., 2015).

特性

IUPAC Name |

5-(6-amino-1H-benzimidazol-2-yl)pentan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(16)3-2-4-12-14-10-6-5-9(13)7-11(10)15-12/h5-8,16H,2-4,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBDOTJZROIZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=NC2=C(N1)C=C(C=C2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812364.png)

![3-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2812377.png)

![1-[5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-(propan-2-yl)urea](/img/structure/B2812383.png)

![2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B2812384.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2812385.png)